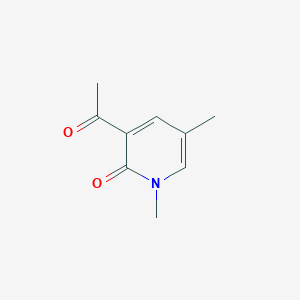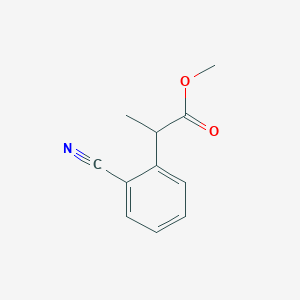
Methyl 2-(2-cyanophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-cyanophenyl)propanoate is an organic compound with the molecular formula C11H11NO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the phenyl ring is substituted with a cyano group at the ortho position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(2-cyanophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-cyanophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 2-(2-cyanophenyl)propanoic acid with diazomethane, which results in the formation of the methyl ester. This reaction is usually performed at low temperatures to prevent the decomposition of diazomethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-cyanophenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2-(2-cyanophenyl)propanoic acid and methanol. This reaction can be catalyzed by acids or bases.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Hydrolysis: 2-(2-cyanophenyl)propanoic acid and methanol.
Reduction: 2-(2-aminophenyl)propanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-cyanophenyl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used as a building block for the synthesis of drugs that target specific biological pathways, such as enzyme inhibitors or receptor agonists.
Materials Science: It can be used in the preparation of polymers and other materials with specific properties, such as improved thermal stability or mechanical strength.
Biological Studies: The compound’s derivatives may be used in studies related to enzyme activity, protein-ligand interactions, and cellular signaling pathways.
Wirkmechanismus
The mechanism of action of methyl 2-(2-cyanophenyl)propanoate depends on its specific application and the target molecule
Enzyme Inhibition: The cyano group can form strong interactions with the active site of enzymes, leading to inhibition of enzyme activity.
Receptor Binding: The phenyl ring can interact with hydrophobic pockets in receptor proteins, modulating their activity and signaling pathways.
Chemical Reactivity: The ester and cyano groups can undergo chemical transformations that result in the formation of active metabolites or intermediates that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(2-cyanophenyl)propanoate can be compared with other similar compounds, such as:
Methyl 2-(4-cyanophenyl)propanoate: Similar structure but with the cyano group at the para position, which may result in different reactivity and biological activity.
Ethyl 2-(2-cyanophenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect the compound’s solubility and reactivity.
2-(2-Cyanophenyl)propanoic acid: The carboxylic acid form of the compound, which can undergo different reactions and have different biological properties.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C11H11NO2 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
methyl 2-(2-cyanophenyl)propanoate |
InChI |
InChI=1S/C11H11NO2/c1-8(11(13)14-2)10-6-4-3-5-9(10)7-12/h3-6,8H,1-2H3 |
InChI-Schlüssel |
VJNMINIBAWZMQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


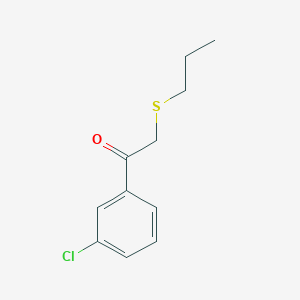
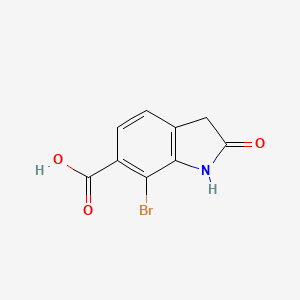
![6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13650687.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650693.png)
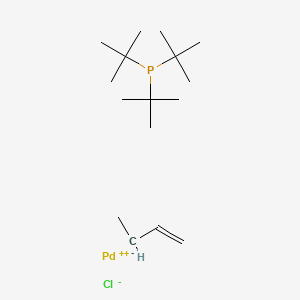





![1-Chloro-4-iododibenzo[b,d]furan](/img/structure/B13650735.png)
![1-Ethoxycarbonyloxyethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13650742.png)

